molecular formula C14H11Cl2N3 B11834274 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11834274
M. Wt: 292.2 g/mol
InChI Key: VEBKEMRMRPUOKZ-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of both the pyrimidine and benzyl rings, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, reducing by-products, and minimizing waste. These methods often involve the use of catalysts and specific reaction conditions to ensure high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and various solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while cross-coupling reactions can produce complex organic compounds with extended carbon chains .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .

Properties

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

4-chloro-7-[(4-chlorophenyl)methyl]-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H11Cl2N3/c1-9-6-12-13(16)17-8-18-14(12)19(9)7-10-2-4-11(15)5-3-10/h2-6,8H,7H2,1H3

InChI Key

VEBKEMRMRPUOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=CC=C(C=C3)Cl)N=CN=C2Cl

Origin of Product

United States

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